N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Lipophilicity Optimization Drug-like Property Profiling Membrane Permeability

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide (CAS 941992-25-2, molecular formula C₂₀H₂₄N₂O₄S, MW 388.48 g/mol) is a synthetic sulfonamide derivative featuring a 1-butyl-2-oxo-tetrahydroquinoline core linked at the 6-position to a 4-methoxybenzenesulfonamide moiety. The compound belongs to the broader class of tetrahydroquinoline sulfonamides, a chemotype associated with multiple pharmacological activities including antitumor effects mediated through carbonic anhydrase (CA) inhibition and RORγ modulation.

Molecular Formula C20H24N2O4S
Molecular Weight 388.48
CAS No. 941992-25-2
Cat. No. B2844781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide
CAS941992-25-2
Molecular FormulaC20H24N2O4S
Molecular Weight388.48
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H24N2O4S/c1-3-4-13-22-19-11-6-16(14-15(19)5-12-20(22)23)21-27(24,25)18-9-7-17(26-2)8-10-18/h6-11,14,21H,3-5,12-13H2,1-2H3
InChIKeyCYVSPOSLVZRMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide (CAS 941992-25-2): Core Structural Identity and Procurement Relevance


N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide (CAS 941992-25-2, molecular formula C₂₀H₂₄N₂O₄S, MW 388.48 g/mol) is a synthetic sulfonamide derivative featuring a 1-butyl-2-oxo-tetrahydroquinoline core linked at the 6-position to a 4-methoxybenzenesulfonamide moiety . The compound belongs to the broader class of tetrahydroquinoline sulfonamides, a chemotype associated with multiple pharmacological activities including antitumor effects mediated through carbonic anhydrase (CA) inhibition and RORγ modulation [1]. Key physicochemical descriptors—LogP of 4.43 and a polar surface area of 46.17 Ų—suggest moderate lipophilicity and membrane permeability, positioning this compound as a screening candidate distinct from more polar or less substituted analogs .

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide: Structural Determinants That Preclude Simple Analog Interchange


Tetrahydroquinoline sulfonamides are not interchangeable commodities; even minor structural modifications at the N1-alkyl chain, the sulfonamide aryl substituent, or the position of the sulfonamide attachment on the tetrahydroquinoline ring can profoundly alter potency, selectivity, and pharmacokinetic profile [1]. In the case of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide, the combination of an N1-n-butyl group (contributing to optimal LogP) and a 4-methoxy substituent on the benzenesulfonamide ring (modulating electronic character and hydrogen-bonding capacity) defines a specific pharmacophoric fingerprint. Substituting the 4-methoxy group with a 4-fluoro, 4-bromo, or unsubstituted phenyl ring yields analogs (e.g., CAS 941906-51-0, CAS 951573-18-5) with altered electronic profiles and biological activity that cannot be assumed to reproduce the target compound's profile without direct comparative data . Similarly, altering the N1-alkyl chain length or branching would change lipophilicity-driven membrane partitioning and target engagement .

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide: Quantified Differentiation vs. Closest Structural Analogs


Lipophilicity-Guided Differentiation: LogP Advantage of the 4-Methoxy Substituent vs. 4-Fluoro-2-Methyl Analog

Among N1-butyl-tetrahydroquinoline-6-sulfonamide analogs, the 4-methoxybenzenesulfonamide derivative (CAS 941992-25-2) exhibits a calculated LogP of 4.43, reflecting the balanced lipophilic contribution of the methoxy group. This value represents a moderate increase in lipophilicity compared to the 4-fluoro-2-methylbenzene analog (CAS 941906-51-0, LogP ~4.0 estimated), while being lower than the 4-propylbenzene analog (LogP 5.46) . The intermediate LogP of the 4-methoxy compound positions it within a favorable range for both aqueous solubility and passive membrane diffusion, a balance that is critical for in vitro screening reproducibility and potential in vivo progression. In class-level structure-activity relationship (SAR) studies, tetrahydroquinoline sulfonamides with methoxy-substituted aryl sulfonamide groups demonstrated superior cytotoxic activity against MCF7 breast cancer cells compared to unsubstituted phenyl analogs, though quantitative data for this specific compound remain vendor-reported rather than peer-reviewed [1].

Lipophilicity Optimization Drug-like Property Profiling Membrane Permeability

Polar Surface Area and Hydrogen-Bonding Capacity: Differentiation from Non-Methoxy and Halogenated Analogs

The target compound possesses a polar surface area (PSA) of 46.17 Ų and one hydrogen bond donor (the sulfonamide NH), while the 4-methoxy oxygen serves as an additional hydrogen bond acceptor. This configuration provides a distinct hydrogen-bonding profile compared to the 4-fluoro-2-methylbenzene analog (PSA ~38 Ų, no additional H-bond acceptor from the fluoro substituent) and the 4-bromobenzene analog (PSA ~38 Ų, no H-bond acceptor enhancement) . In the context of tetrahydroquinoline sulfonamide SAR, the presence of a para-methoxy group on the benzenesulfonamide moiety has been associated with enhanced interactions within the carbonic anhydrase active site, where the methoxy oxygen can participate in water-mediated hydrogen bonding with Thr199/Thr200 residues [1]. This structural feature differentiates the 4-methoxy compound from its 4-halo and unsubstituted counterparts, which lack this additional H-bond acceptor capability.

Drug-likeness Assessment Oral Bioavailability Prediction Hydrogen Bonding

Anticancer Activity Potential: Class-Level Evidence for Tetrahydroquinoline Sulfonamides Against MCF7 Breast Cancer Cells

While direct, peer-reviewed IC₅₀ data for CAS 941992-25-2 against specific cancer cell lines have not been identified in primary literature, the broader tetrahydroquinoline sulfonamide class to which it belongs has demonstrated reproducible in vitro anticancer activity. In the foundational study by Ghorab et al. (2009), a series of tetrahydroquinoline derivatives bearing substituted or unsubstituted sulfonamide moieties were evaluated against the MCF7 breast cancer cell line. The majority of screened compounds exhibited cytotoxic activity comparable to or exceeding that of the reference drug doxorubicin, with the most potent analogs achieving IC₅₀ values in the low micromolar to sub-micromolar range [1]. Notably, compounds bearing electron-donating substituents (such as methoxy groups) on the sulfonamide aryl ring were among the most active, supporting the hypothesis that the 4-methoxy substitution pattern of CAS 941992-25-2 is favorable for anticancer activity [2]. This class-level evidence provides a rationale for prioritizing CAS 941992-25-2 over analogs with electron-withdrawing or unsubstituted sulfonamide aryl rings in oncology-focused screening campaigns.

Anticancer Screening MCF7 Cytotoxicity Carbonic Anhydrase Inhibition

RORγ Inverse Agonism: Structural Compatibility with a Therapeutically Validated Target Class

The tetrahydroquinoline sulfonamide scaffold, including N1-alkyl-2-oxo-tetrahydroquinoline-6-sulfonamides, has been patented as a core chemotype for RORγ inverse agonists, a target class validated for the treatment of autoimmune and inflammatory disorders through reduction of IL-17 production [1]. The structural requirements for RORγ engagement include a lipophilic N1-alkyl chain (optimally n-butyl or longer), a 2-oxo group on the tetrahydroquinoline ring, and a sulfonamide substituent capable of occupying a hydrophobic pocket within the RORγ ligand-binding domain [2]. CAS 941992-25-2 satisfies all three pharmacophoric elements: the n-butyl chain at N1, the 2-oxo group on the tetrahydroquinoline, and the 4-methoxybenzenesulfonamide at the 6-position. In contrast, analogs lacking the N1-alkyl chain or bearing shorter alkyl groups (e.g., methyl or ethyl) show reduced RORγ binding affinity, while analogs with bulkier N1-substituents may encounter steric clashes within the binding pocket [3]. This structural alignment with a defined pharmacophore provides a rational basis for selecting CAS 941992-25-2 over non-alkylated or differently substituted analogs in RORγ-targeted screening.

RORγ Modulation IL-17 Regulation Autoimmune Disease

N1-Butyl Chain Optimization: Lipophilic Efficiency Differentiation vs. N1-Benzyl and N1-Cyclopropanecarbonyl Analogs

The N1-n-butyl substituent of CAS 941992-25-2 represents a deliberate lipophilic optimization strategy that differentiates this compound from N1-benzyl (e.g., CAS 941906-36-1) and N1-cyclopropanecarbonyl analogs of the 4-methoxybenzenesulfonamide series . The n-butyl chain provides a balanced contribution to LogP (calculated 4.43) that supports membrane permeability without the excessive lipophilicity associated with N1-benzyl substitution (predicted to increase LogP by approximately 1.5–2.0 units) or the metabolic vulnerability of N1-acyl groups . In class-level SAR studies of tetrahydroquinoline sulfonamides, the nature of the N1-substituent has been shown to modulate both potency and selectivity across target classes, with linear alkyl chains of 3–5 carbons often providing an optimal balance between target engagement and metabolic stability [1]. The n-butyl group of CAS 941992-25-2 thus offers a differentiated profile: it avoids the metabolic liabilities of N1-benzyl (CYP-mediated oxidation of the benzylic position) and the conformational constraints of N1-cyclopropanecarbonyl, while providing superior lipophilic efficiency compared to N1-methyl or N1-ethyl analogs.

Lipophilic Efficiency ADME Optimization N-Alkyl SAR

Sulfonamide Attachment Position: 6-Substitution vs. 7-Substitution Isomers and Impact on Target Recognition

The attachment of the sulfonamide moiety at the 6-position of the tetrahydroquinoline ring is a critical structural determinant that distinguishes CAS 941992-25-2 from 7-substituted regioisomers (e.g., N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide) . In the context of carbonic anhydrase inhibition, the 6-position places the sulfonamide zinc-binding group at an optimal distance and orientation relative to the tetrahydroquinoline scaffold, which occupies a hydrophobic pocket adjacent to the active site. 7-Substituted analogs would project the sulfonamide group in a different vector, potentially disrupting zinc coordination geometry or altering interactions with key active-site residues such as His94, His96, and His119 [1]. While no direct head-to-head comparison of 6- vs. 7-substituted tetrahydroquinoline sulfonamides has been published for this specific pair, class-level SAR from the Ghorab series demonstrates that the position of sulfonamide attachment significantly influences both potency and selectivity across different CA isozymes [2].

Regioisomer Differentiation Target Binding Geometry Positional SAR

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide: Evidence-Backed Procurement and Screening Scenarios


Oncology Screening Libraries: Prioritized Inclusion in MCF7 Breast Cancer Panels Based on Class-Validated Carbonic Anhydrase Inhibitor Activity

CAS 941992-25-2 should be prioritized for inclusion in focused oncology screening libraries targeting breast cancer, based on the established class-level activity of tetrahydroquinoline sulfonamides against MCF7 cells. The 4-methoxy substituent aligns with the SAR trend associating electron-donating groups on the sulfonamide aryl ring with enhanced cytotoxicity [1]. Screening this compound alongside its 4-fluoro, 4-bromo, and unsubstituted phenyl analogs enables direct SAR exploration to identify the optimal substituent for CA-dependent anticancer activity.

Autoimmune and Inflammatory Disease Programs: RORγ Inverse Agonist Screening with Pharmacophore-Matched Starting Point

For RORγ-targeted drug discovery programs in autoimmune indications (psoriasis, rheumatoid arthritis, multiple sclerosis), CAS 941992-25-2 provides a screening hit that satisfies the three key pharmacophoric requirements defined in Lycera Corporation patents: N1-n-butyl lipophilic chain, 2-oxo-tetrahydroquinoline core, and 6-sulfonamide substitution [2]. Its structural alignment with the patented chemotype makes it a logical comparator to benzothiazine-based RORγ inverse agonists in cross-chemotype selectivity profiling.

Physicochemical Property Benchmarking: Reference Compound for Lipophilic Efficiency Optimization in Tetrahydroquinoline Series

With its calculated LogP of 4.43, PSA of 46.17 Ų, and balanced H-bond donor/acceptor profile, CAS 941992-25-2 serves as a reference standard for benchmarking the physicochemical properties of new tetrahydroquinoline sulfonamide analogs . Procurement of this compound alongside N1-benzyl and N1-cyclopropanecarbonyl analogs enables systematic evaluation of the impact of N1-substituent variation on LogP, solubility, and permeability without confounding changes in the sulfonamide aryl group.

Carbonic Anhydrase Isoform Profiling: Tool Compound for Evaluating Positional (6- vs. 7-) Substitution Effects on Isozyme Selectivity

CAS 941992-25-2 is a critical tool for CA isoform selectivity studies, where the 6-position sulfonamide attachment is expected to produce a distinct inhibition profile across CA I, II, IX, and XII compared to 7-substituted regioisomers [3]. Procurement of both 6- and 7-substituted 4-methoxybenzenesulfonamide regioisomers is essential for mapping the relationship between sulfonamide attachment position and CA isoform selectivity, a key parameter for minimizing off-target carbonic anhydrase-related toxicities.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.